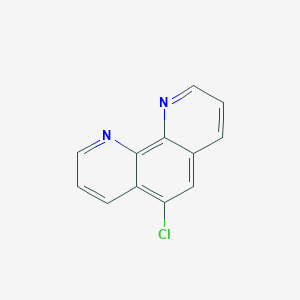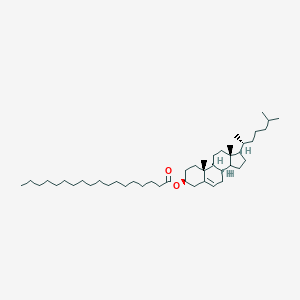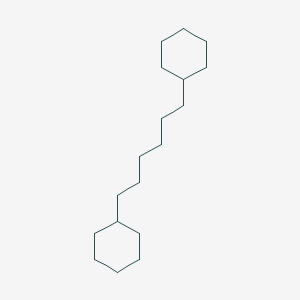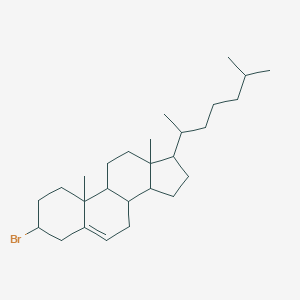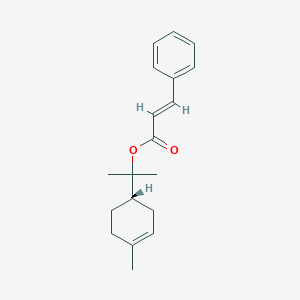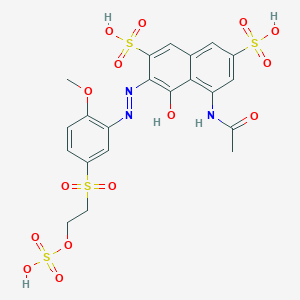
5-(Acetylamino)-4-hydroxy-3-((2-methoxy-5-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)naphthalene-2,7-disulphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Acetylamino)-4-hydroxy-3-((2-methoxy-5-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)naphthalene-2,7-disulphonic acid, commonly known as Acid Orange 7, is a synthetic dye that is widely used in the textile, paper, and leather industries. It is also used as a biological stain and in the production of food colorants. Acid Orange 7 is a water-soluble dye that belongs to the azo class of dyes.
Mecanismo De Acción
The mechanism of action of Acid Orange 7 is not fully understood, but it is believed to involve the binding of the dye to specific structures in cells. The dye has been shown to bind to DNA, which may explain its ability to selectively stain the nuclei of cells. Acid Orange 7 has also been shown to bind to bacterial cells, which may explain its use in the detection of bacterial infections.
Efectos Bioquímicos Y Fisiológicos
Acid Orange 7 has been shown to have some toxic effects on cells. It has been shown to induce oxidative stress and DNA damage in human cells. The dye has also been shown to have some mutagenic and genotoxic effects in bacterial cells. However, the toxic effects of Acid Orange 7 are generally considered to be relatively low.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Acid Orange 7 is its ability to selectively stain certain structures in cells. This makes it a useful tool for studying the structure and function of cells. Acid Orange 7 is also relatively easy to use and can be applied to a wide range of biological samples. However, one limitation of Acid Orange 7 is that it can be toxic to cells at high concentrations. Care must be taken when using the dye to ensure that the concentration used is not toxic to the cells being studied.
Direcciones Futuras
There are several potential future directions for research on Acid Orange 7. One area of interest is the development of new biological stains based on the structure of Acid Orange 7. Researchers may also investigate the potential use of Acid Orange 7 in the treatment of bacterial infections. Additionally, further research may be conducted to better understand the mechanism of action of Acid Orange 7 and its effects on cells.
Métodos De Síntesis
Acid Orange 7 is synthesized by coupling 4-hydroxy-3-naphthoic acid with diazotized 2-methoxy-5-((2-(sulphooxy)ethyl)sulphonyl)aniline. The resulting compound is then acetylated to form Acid Orange 7. The synthesis process is relatively simple and can be carried out on a large scale.
Aplicaciones Científicas De Investigación
Acid Orange 7 has been widely used as a biological stain due to its ability to selectively stain certain structures in cells. It has been used to stain the nuclei of cells, as well as other structures such as mitochondria and lysosomes. Acid Orange 7 has also been used in the study of bacterial biofilms and in the detection of bacterial infections.
Propiedades
Número CAS |
10116-15-1 |
|---|---|
Nombre del producto |
5-(Acetylamino)-4-hydroxy-3-((2-methoxy-5-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)naphthalene-2,7-disulphonic acid |
Fórmula molecular |
C21H21N3O15S4 |
Peso molecular |
683.7 g/mol |
Nombre IUPAC |
5-acetamido-4-hydroxy-3-[[2-methoxy-5-(2-sulfooxyethylsulfonyl)phenyl]diazenyl]naphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C21H21N3O15S4/c1-11(25)22-16-10-14(41(29,30)31)7-12-8-18(42(32,33)34)20(21(26)19(12)16)24-23-15-9-13(3-4-17(15)38-2)40(27,28)6-5-39-43(35,36)37/h3-4,7-10,26H,5-6H2,1-2H3,(H,22,25)(H,29,30,31)(H,32,33,34)(H,35,36,37) |
Clave InChI |
CAGCLAILGFFZFN-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=C2C(=CC(=C1)S(=O)(=O)O)C=C(C(=C2O)N=NC3=C(C=CC(=C3)S(=O)(=O)CCOS(=O)(=O)O)OC)S(=O)(=O)O |
SMILES canónico |
CC(=O)NC1=C2C(=CC(=C1)S(=O)(=O)O)C=C(C(=C2O)N=NC3=C(C=CC(=C3)S(=O)(=O)CCOS(=O)(=O)O)OC)S(=O)(=O)O |
Otros números CAS |
10116-15-1 |
Pictogramas |
Irritant |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




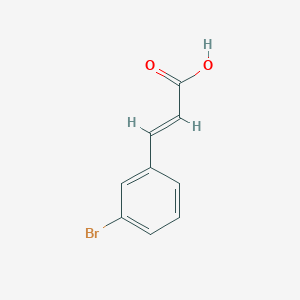
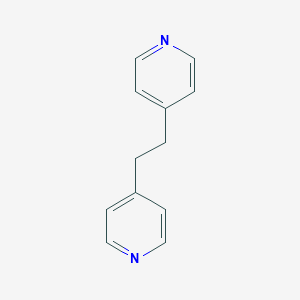
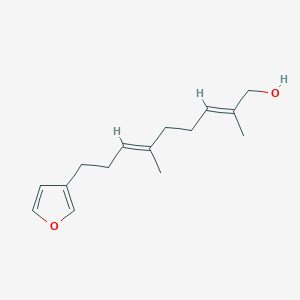
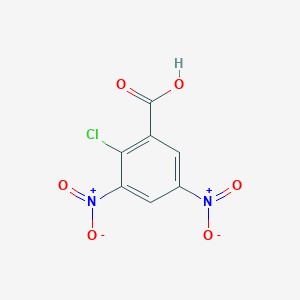
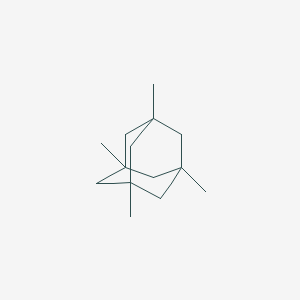
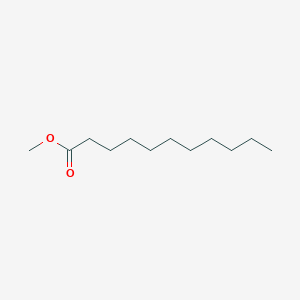
![[2,2'-Bipyridine]-4-carbonitrile](/img/structure/B167299.png)
